1-(4-Chlorophenyl)piperidin-2-one
Overview
Description
1-(4-Chlorophenyl)piperidin-2-one is an organic compound that belongs to the class of piperidinones It features a piperidine ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)piperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the cyclization of 4-chlorophenylacetonitrile with piperidine under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to yield the desired piperidinone.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 1-(4-chlorophenyl)piperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: N-oxides
Reduction: 1-(4-Chlorophenyl)piperidine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored as a precursor for the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
1-(4-Chlorophenyl)piperidin-2-one can be compared with other piperidinone derivatives, such as:
1-(4-Nitrophenyl)piperidin-2-one: Similar structure but with a nitro group instead of a chloro group, leading to different reactivity and applications.
1-(4-Methylphenyl)piperidin-2-one:
1-(4-Fluorophenyl)piperidin-2-one: Contains a fluorine atom, which can influence its biological activity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)piperidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLCDYJRXTULR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697977 | |
Record name | 1-(4-Chlorophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27471-37-0 | |
Record name | 1-(4-Chlorophenyl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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